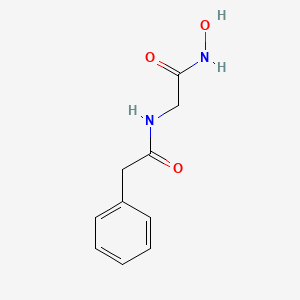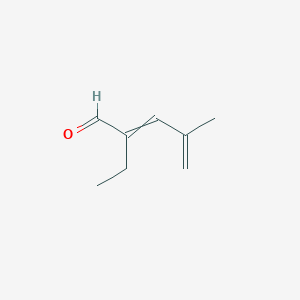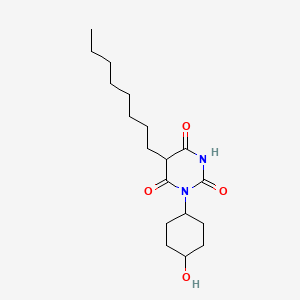
2-(2-Phenylacetamido)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylacetamido)acetohydroxamic acid is a compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and inhibit enzymes. This compound has a unique structure that combines the properties of both phenylacetamide and acetohydroxamic acid, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(2-Phenylacetamido)acetohydroxamic acid typically involves the reaction of phenylacetamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods .
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of 4-dimethylaminopyridine as a catalyst has been reported to improve the conversion rate of the reaction .
Analyse Des Réactions Chimiques
2-(2-Phenylacetamido)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-Phenylacetamido)acetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylacetamido)acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloenzymes, leading to their inhibition. For example, the compound inhibits urease by binding to the nickel ions in the enzyme’s active site, preventing the hydrolysis of urea .
Comparaison Avec Des Composés Similaires
2-(2-Phenylacetamido)acetohydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and salicylhydroxamic acid. its unique structure, which includes a phenylacetamide moiety, gives it distinct properties. This structure allows it to interact with a broader range of metal ions and enzymes compared to other hydroxamic acids .
Similar compounds include:
Acetohydroxamic acid: Known for its use in treating urinary tract infections and as a chelating agent.
Salicylhydroxamic acid: Used as an inhibitor of metalloproteases and in the study of enzyme mechanisms.
Benzohydroxamic acid: Utilized in the synthesis of pharmaceuticals and as a chelating agent in various chemical processes.
This compound stands out due to its combined properties of phenylacetamide and hydroxamic acid, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
4543-32-2 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-7-10(14)12-15)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,13)(H,12,14) |
Clé InChI |
HFPCSLJHGZSJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)

![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
